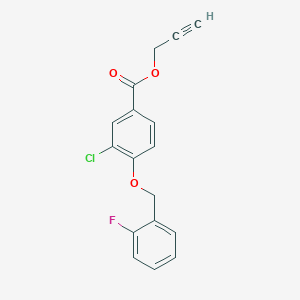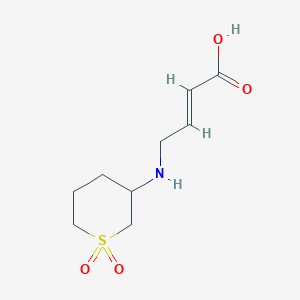
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is a compound that belongs to the class of heterocyclic compounds containing a thiopyran ring This compound is characterized by the presence of a sulfur atom within a six-membered ring, which is further oxidized to form a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The initial step involves the formation of the thiopyran ring through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under acidic conditions.
Oxidation to Sulfone: The thiopyran ring is then oxidized to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amination and Coupling: The oxidized thiopyran ring is then subjected to amination, followed by coupling with but-2-enoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Aplicaciones Científicas De Investigación
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can be compared with other similar compounds, such as:
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Similar structure but lacks the but-2-enoic acid moiety.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Contains a methyl ester group instead of the amino and but-2-enoic acid groups.
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of but-2-enoic acid.
Propiedades
Fórmula molecular |
C9H15NO4S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
(E)-4-[(1,1-dioxothian-3-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)4-1-5-10-8-3-2-6-15(13,14)7-8/h1,4,8,10H,2-3,5-7H2,(H,11,12)/b4-1+ |
Clave InChI |
GOJDGWSGEDRTII-DAFODLJHSA-N |
SMILES isomérico |
C1CC(CS(=O)(=O)C1)NC/C=C/C(=O)O |
SMILES canónico |
C1CC(CS(=O)(=O)C1)NCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


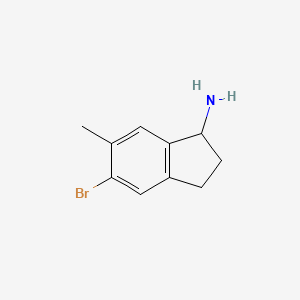
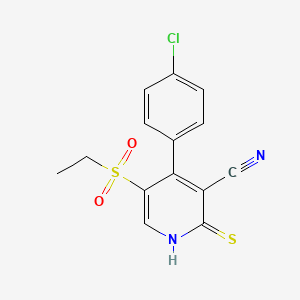
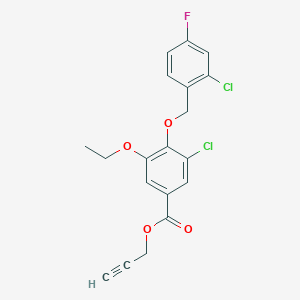
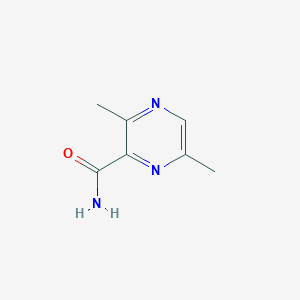
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)

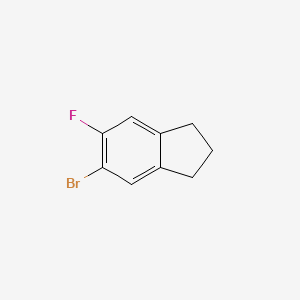
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
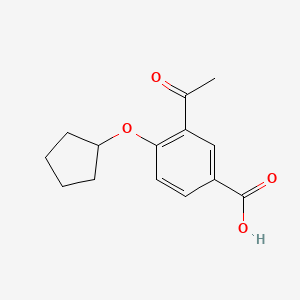

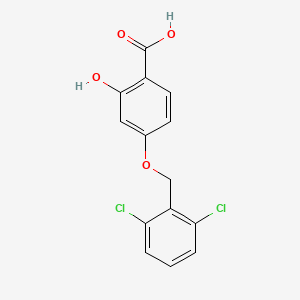
![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
